molecular formula C12H24N2O2 B1438049 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine CAS No. 946713-06-0

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

Cat. No.: B1438049
CAS No.: 946713-06-0
M. Wt: 228.33 g/mol
InChI Key: JDCBFNYTAJMBJF-UHFFFAOYSA-N
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Description

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is a synthetic organic compound featuring both morpholine and piperidine heterocycles in its structure. These motifs are recognized pharmacophores in medicinal chemistry, frequently associated with bioactive molecules. This compound is supplied strictly for research and development purposes. Compounds containing morpholine and piperidine rings are of significant interest in drug discovery due to their presence in molecules with diverse biological activities. Research indicates that such heterocyclic structures can contribute to a compound's ability to interact with biological targets like enzymes and receptors. The integration of these specific nitrogen- and oxygen-containing rings can influence key properties of a drug candidate, including its solubility and metabolic stability. In particular, research into morpholine derivatives has shown potential in the development of therapeutics for areas such as oncology and diabetes. For instance, some morpholine-containing compounds have been investigated for their cytotoxic effects and ability to induce apoptosis in cancer cell lines . Furthermore, hybrids incorporating morpholine and piperidine-like structures are being explored as multitarget agents for diabetes, demonstrating potential in vitro and in vivo for enzyme inhibition and reversing insulin resistance . The value of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine to researchers lies in its potential as a versatile chemical building block. It can be utilized in the synthesis of more complex molecules for high-throughput screening, in structure-activity relationship (SAR) studies to optimize lead compounds, and as a reference standard in analytical chemistry. This product is intended for laboratory research use by qualified professionals only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[2-(piperidin-3-ylmethoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-12(10-13-3-1)11-16-9-6-14-4-7-15-8-5-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBFNYTAJMBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663009
Record name 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946713-06-0
Record name 4-{2-[(Piperidin-3-yl)methoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial and Laboratory Methods for Morpholine Synthesis

Morpholine rings are commonly prepared by cyclization of amino alcohols or via catalytic hydrogenation of ether glycols in the presence of ammonia and hydrogenation catalysts.

  • A notable industrial process involves reacting dialkylene glycols with ammonia under high pressure (30–400 atm) and elevated temperatures (150–400°C) in the presence of nickel-copper-chromic oxide catalysts. This method yields morpholine and substituted morpholines with high efficiency and purity, avoiding the use of harsh reagents like sulfuric acid.
Parameter Typical Conditions Outcome
Temperature 150–400 °C Efficient cyclization
Pressure 30–400 atm High conversion rates
Catalyst Ni-Cu-Cr oxide High selectivity for morpholine
Yield Up to ~85% conversion to morpholine Economically viable process

This method is relevant for preparing the morpholine core before further functionalization.

Introduction of the Piperidinylmethoxy Side Chain

Nucleophilic Substitution Route

The key step in synthesizing 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine involves the nucleophilic substitution of a suitable leaving group on an ethyl linker attached to morpholine with a 3-piperidinylmethoxy nucleophile.

  • The synthesis can be initiated by preparing a 2-(halogenated)ethylmorpholine intermediate (e.g., 4-(2-chloroethyl)morpholine) through reaction of morpholine with chloroacetyl chloride or similar reagents under controlled conditions (low temperature 5–10°C) in the presence of triethylamine as a base and diethyl ether as solvent.

  • The nucleophilic substitution proceeds by reacting the halogenated morpholine intermediate with 3-piperidinylmethanol or its derivatives, where the piperidine nitrogen acts as the nucleophile, displacing the halogen and forming the ether linkage.

Step Reagents & Conditions Outcome
Morpholine + Chloroacetyl chloride Triethylamine, diethyl ether, 5–10°C 4-(2-chloroacetyl)morpholine
Halogenated morpholine + 3-piperidinylmethanol Reflux or room temp, suitable solvent (e.g., ethanol) 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine

This route leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the alkyl halide on morpholine.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages References
Morpholine ring synthesis Catalytic hydrogenation of dialkylene glycol + ammonia Ni-Cu-Cr catalyst, 150–400°C, high pressure H2 High yield, industrial scalability
Halogenated morpholine intermediate Reaction of morpholine with chloroacetyl chloride Triethylamine, diethyl ether, 5–10°C Controlled substitution, good yield
Nucleophilic substitution Reaction of halogenated morpholine with 3-piperidinylmethanol Reflux or room temp, ethanol or similar solvent Efficient ether formation
Green selective monoalkylation Redox-neutral SN2 reaction of amino alcohols with ethylene sulfate tBuOK, ethylene sulfate, mild conditions Environmentally friendly, scalable

Research Findings and Analytical Data

  • The synthesized 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine is characterized by spectral methods including FT-IR and proton NMR, confirming the presence of morpholine and piperidine moieties and the ether linkage.

  • Physical properties such as melting point and yield percentages vary depending on reaction conditions but generally show high purity and reproducibility.

  • Mass spectrometry and chromatographic techniques are employed to confirm molecular weight and purity (228.33 g/mol).

Chemical Reactions Analysis

Types of Reactions: 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with various neurotransmitter systems, suggesting applications in neuropharmacology.

Key Biological Interactions

  • Neurotransmitter Systems : In vitro studies have demonstrated its efficacy in modulating pathways involving serotonin and dopamine receptors, indicating potential uses in treating mood disorders and neurodegenerative diseases.
  • Anticancer Potential : Structural analogs have shown cytotoxic effects against cancer cell lines, suggesting that 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine could be explored for anticancer therapies.

Applications in Scientific Research

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine has multiple applications across various research domains:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurological conditions.
  • Biochemical Studies : The compound is utilized to investigate enzyme interactions and metabolic pathways due to its ability to bind to specific biological targets.
  • Organic Synthesis : It acts as a building block for synthesizing more complex molecules, contributing to advancements in chemical research .

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. Findings indicated that certain derivatives exhibited potent anticancer activity in vitro while maintaining a favorable safety profile.

Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs), providing insights into their application in treating depression and anxiety disorders .

Mechanism of Action

The mechanism by which 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to bind to specific sites and influence biological processes.

Comparison with Similar Compounds

Structural and Functional Insights

The piperidinylmethoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity, which may improve blood-brain barrier penetration relative to bulkier analogs like Ro 40-8757 .

Biological Activity: Ro 40-8757 demonstrated potent antitumor effects in vivo (50–70% tumor eradication) with minimal bone toxicity, unlike traditional retinoids . This highlights how morpholine-linked aromatic systems can mitigate side effects. 4-(4-(2-(5-Fluoro-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 51) inhibited CYP121A1, a cytochrome P450 enzyme critical for Mycobacterium tuberculosis survival, showcasing morpholine’s role in targeting bacterial enzymes .

Synthetic Feasibility: Compounds like 4-(4-(2-(5-Fluoro-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine were synthesized in high yields (83%) via nucleophilic aromatic substitution, indicating efficient routes for morpholine derivatives . In contrast, Ro 40-8757’s complex tetramethylnaphthylpropenylphenoxy group likely requires multi-step synthesis, increasing production costs .

Reactivity and Stability: The nitrophenoxy group in 4-[2-(4-nitrophenoxy)ethyl]morpholine offers a site for further chemical modifications (e.g., reduction to amines), whereas the triazole-thioether in Enamine’s derivative provides hydrogen-bonding motifs for kinase interactions .

Biological Activity

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS No. 946713-06-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol

The compound features a morpholine ring substituted with a piperidinylmethoxy group, which is crucial for its biological interactions.

Pharmacological Profile

4-[2-(3-Piperidinylmethoxy)ethyl]morpholine has shown significant biological activity, particularly in the following areas:

  • Nicotinic Acetylcholine Receptor Modulation : The compound acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is implicated in cognitive functions and neuroprotection . This activity suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
  • Antidepressant Potential : Studies indicate that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The modulation of nAChRs may contribute to these effects, supporting further exploration of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine as an antidepressant candidate .

The mechanism of action involves the binding of the compound to the nAChRs, leading to the modulation of neurotransmitter release. This interaction can enhance synaptic transmission and promote neuroprotective effects, which are beneficial in treating conditions such as depression and Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
nAChR ModulationPartial agonist at α4β2-nAChRs
Antidepressant EffectsPotential antidepressant-like activity in models
Neuroprotective EffectsMay protect against neurodegeneration

Case Study: Antidepressant-Like Effects

In a study examining various nAChR ligands, compounds structurally related to 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine demonstrated significant binding affinity to α4β2-nAChRs. One notable finding was that modifications to the piperidine ring could enhance or diminish this affinity, impacting their efficacy as potential antidepressants. The study highlighted the importance of structural optimization for improving pharmacological profiles .

Table 2: Comparison with Related Compounds

Compound NamenAChR Binding Affinity (IC50)Therapeutic Potential
4-[2-(3-Piperidinylmethoxy)ethyl]morpholineLow nanomolarAntidepressant
3-Pyridyl ether scaffoldSubnanomolarNeuroprotective
3-(Piperidin-1-yl)-1H-pyrazoleModerateCognitive enhancement

This table illustrates how variations in chemical structure influence biological activity, emphasizing the need for targeted research on 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine.

Q & A

Q. What are the recommended synthetic routes for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React 3-piperidinylmethanol with a halogenated ethylmorpholine precursor (e.g., 2-chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Step 2 : Optimize reaction temperature (60–80°C) and solvent polarity to enhance yield. Monitor progress via TLC or LC-MS.
  • Step 3 : Purify using column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .

Q. Key Considerations :

  • Avoid overalkylation by controlling stoichiometry (1:1 molar ratio of piperidinylmethanol to halogenated intermediate).
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers characterize the purity and structural integrity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H/¹³C NMR. For example, the morpholine ring protons resonate at δ 3.6–3.8 ppm, while piperidine protons appear at δ 2.4–3.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ = 257.3 g/mol via ESI-MS) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine derivatives be resolved?

  • Methodological Answer :
  • Dynamic NMR Studies : Perform variable-temperature NMR to identify conformational equilibria (e.g., chair-flip in piperidine) that cause peak splitting .
  • Computational Chemistry : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous signals .
  • Isotopic Labeling : Use deuterated analogs to trace proton environments in complex spectra .

Q. What strategies are effective for studying the biological activity of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine in receptor-binding assays?

  • Methodological Answer :
  • Target Selection : Prioritize GPCRs (e.g., serotonin or dopamine receptors) due to morpholine/piperidine motifs in known ligands .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone) to measure IC₅₀ values. Adjust assay buffers to pH 7.4 to mimic physiological conditions .
  • SAR Analysis : Synthesize analogs with modified piperidine substituents (e.g., fluorine at C3) to correlate structure with affinity .

Q. How can stability issues (e.g., oxidative degradation) of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine be mitigated during storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC to identify major impurities (e.g., N-oxide derivatives) .
  • Stabilization : Store under inert gas (N₂/Ar) at −20°C. Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated oxidation .

Q. What computational approaches predict the pharmacokinetic properties of 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine?

  • Methodological Answer :
  • ADME Modeling : Use SwissADME to estimate logP (predicted ~1.8) and BBB permeability (CNS MPO score >4.0) .
  • CYP450 Inhibition : Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina to assess metabolic liabilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
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